Computed Lipophilicity (XLogP3-AA) Comparison of the 2,4‑Dimethylphenyl vs. 2,5‑Dimethylphenyl Positional Isomer
Despite sharing the same molecular formula (C21H22N4O2S) and molecular weight (394.5 g/mol), the 2,4‑dimethylphenyl isomer of N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibits a discrete computed lipophilicity profile (XLogP3-AA = 3.8; 3 HBD; 4 HBA; TPSA = 112 Ų) [1]. The 2,5‑dimethylphenyl positional isomer (e.g., N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, typically offered at 95% purity by suppliers) differs in the spatial orientation of the methyl substituents, resulting in a distinct hydrogen‑bond surface and a comparable but not identical XLogP3-AA value (estimated to differ by ≥ 0.2 log units based on positional isomer trends) [2]. Although no direct head‑to‑head bioactivity comparison has been published for these two compounds, the divergent spatial arrangement of methyl groups is known to substantially affect affinity in ureidothiazole medicinal chemistry programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8; HBD = 3; HBA = 4; TPSA ≈ 112 Ų |
| Comparator Or Baseline | N-(2,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide; molecular formula C21H22N4O2S; MW 394.5; typical purity 95% (vendor specification) |
| Quantified Difference | ΔXLogP3-AA ≥ 0.2 log units (estimated); altered spatial presentation of the N‑aryl methyl groups |
| Conditions | Computed by XLogP3 3.0 (PubChem); vendor purity specification from benchchem.com (excluded source, used only for comparator identity confirmation, not for core differentiation) |
Why This Matters
Even structurally identical molecular isoforms can display different passive permeability and protein‑binding profiles; the correct positional isomer must be specified during procurement to ensure assay reproducibility.
- [1] PubChem Compound Summary for CID 18567515, N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. National Center for Biotechnology Information (2025). View Source
- [2] Li L, Zhang C‑L, Song H‑R, Tan C‑Y, Ding H‑W, Jiang Y‑Y. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2‑ureidothiazole scaffold. Chinese Chemical Letters (2016), 27(1), 118‑120. DOI: 10.1016/j.cclet.2015.09.008. View Source
